4-Nitrobenzo-15-crown-5

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175879. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

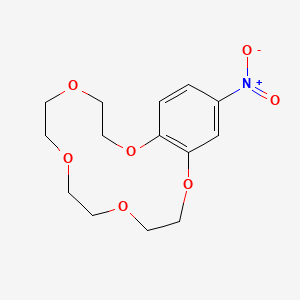

2D Structure

3D Structure

Properties

IUPAC Name |

17-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7/c16-15(17)12-1-2-13-14(11-12)22-10-8-20-6-4-18-3-5-19-7-9-21-13/h1-2,11H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWRBQVYCZCEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209686 | |

| Record name | (4'-Nitrobenzo)-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60835-69-0 | |

| Record name | 2,3,5,6,8,9,11,12-Octahydro-15-nitro-1,4,7,10,13-benzopentaoxacyclopentadecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60835-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4'-Nitrobenzo)-15-crown-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060835690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60835-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4'-Nitrobenzo)-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitrobenzo-15-crown-5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzo-15-crown-5 is a functionalized derivative of the macrocyclic polyether benzo-15-crown-5. The introduction of a nitro group onto the benzene ring significantly influences the electronic properties of the crown ether, thereby affecting its cation binding capabilities and potential applications. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, cation binding characteristics, and detailed experimental protocols for its application in various fields.

Core Properties

This compound is a pale yellow solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4'-Nitrobenzo-15-crown-5 | [1] |

| Synonyms | 2,3-(4-Nitrobenzo)-1,4,7,10,13-pentaoxacyclopentadec-2-ene | [1] |

| CAS Number | 60835-69-0 | |

| Molecular Formula | C₁₄H₁₉NO₇ | |

| Molecular Weight | 313.30 g/mol | |

| Appearance | Pale yellow solid/crystals or powder | [1][2] |

| Melting Point | 93-97 °C | [1] |

| Purity | ≥98.5% (GC) | [2] |

Synthesis

The primary route for the synthesis of this compound is through the electrophilic nitration of benzo-15-crown-5.

Synthesis of this compound from Benzo-15-crown-5

Experimental Protocol:

This procedure involves the nitration of benzo-15-crown-5 using nitric acid in a suitable solvent system.

-

Reagents and Solvents:

-

Benzo-15-crown-5

-

Nitric acid (58% or 70%)

-

Acetonitrile or a mixture of acetic acid and chloroform

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

-

Procedure:

-

Dissolve benzo-15-crown-5 (1.5 g, 5.6 mmol) in a mixture of acetic acid (18 mL) and chloroform (20 mL).[3]

-

Cool the mixture in an ice bath.

-

Add 70% nitric acid (5 mL) dropwise over 30 minutes with continuous stirring.[3]

-

Allow the reaction mixture to stir at room temperature for 24 hours.[3]

-

Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.[3]

-

Separate the organic layer, and extract the aqueous layer with chloroform.[3]

-

Combine the organic layers and dry over anhydrous Na₂SO₄.[3]

-

Filter the solution and evaporate the solvent under reduced pressure to obtain a yellow residue.[3]

-

Recrystallize the crude product from ethanol to yield 4'-nitrobenzo-15-crown-5 as a white solid. The reported yield is 75%.[3]

-

An alternative method involves the nitration of benzo-15-crown-5 with 58% nitric acid in boiling acetonitrile, which has been reported to yield the target product at 99.5%.[1]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and ether protons.

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.889 | dd | J(A,C)=8.9, J(A,B)=2.7 |

| Aromatic H | 7.719 | d | J(A,B)=2.7 |

| Aromatic H | 6.883 | d | J(A,C)=8.9 |

| -OCH₂CH₂O- | 4.18 - 4.24 | m | |

| -OCH₂CH₂O- | 3.91 - 3.97 | m | |

| -OCH₂CH₂O- | 3.72 - 3.81 | m |

Note: Data obtained from a 400 MHz spectrum in CDCl₃.[4]

Cation Binding Properties

The defining feature of crown ethers is their ability to selectively bind cations that fit within their central cavity. The 15-crown-5 cavity is known to be particularly suitable for the sodium ion (Na⁺). The presence of the electron-withdrawing nitro group on the benzo moiety is expected to decrease the electron density on the ether oxygen atoms, thereby reducing the binding affinity for cations compared to the parent benzo-15-crown-5.

The stability of complexes between benzo-15-crown-5 and alkali metal cations in acetonitrile has been shown to follow the order: Na⁺ > K⁺ > Rb⁺ > Cs⁺.[7] It is anticipated that this compound would follow a similar trend, albeit with overall lower stability constants.

Applications

The unique properties of this compound make it a valuable compound in several areas of research and development.

Ion-Selective Electrodes (ISEs)

Crown ethers are widely used as ionophores in the membranes of ion-selective electrodes. Given the preference of the 15-crown-5 cavity for Na⁺, this compound can be employed in the construction of sodium-selective electrodes.

Experimental Protocol for PVC-Based Ion-Selective Membrane Preparation:

This protocol outlines a general procedure for preparing a PVC membrane for an ISE.

-

Materials:

-

This compound (ionophore)

-

Poly(vinyl chloride) (PVC)

-

A plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)

-

A lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Prepare a membrane cocktail by dissolving the ionophore, PVC, plasticizer, and lipophilic salt in THF. A typical composition might be 1-2% ionophore, ~33% PVC, ~65% plasticizer, and a small amount of lipophilic salt.

-

Pour the homogenous solution into a glass ring placed on a clean glass plate.

-

Allow the THF to evaporate slowly over 24-48 hours to form a transparent, flexible membrane.

-

Cut a small disc from the membrane to be incorporated into the electrode body.

-

Electrode Assembly and Measurement Workflow:

Solvent Extraction of Metal Ions

This compound can be used as a selective extractant for metal ions in liquid-liquid extraction systems. The crown ether facilitates the transfer of the cation from an aqueous phase to an organic phase.

Experimental Protocol for Cation Extraction:

This protocol describes a general procedure for the solvent extraction of a metal ion.

-

Materials:

-

Aqueous solution containing the metal salt of interest.

-

Organic solvent (e.g., chloroform, nitrobenzene).

-

This compound.

-

-

Procedure:

-

Prepare a solution of this compound in the chosen organic solvent.

-

In a separatory funnel, combine equal volumes of the aqueous metal salt solution and the organic solution of the crown ether.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for phase transfer.

-

Allow the phases to separate.

-

Collect both the aqueous and organic phases.

-

Determine the concentration of the metal ion in both phases using a suitable analytical technique (e.g., atomic absorption spectroscopy, inductively coupled plasma mass spectrometry).

-

Calculate the distribution ratio (D) and the percentage of extraction (%E) to evaluate the efficiency of the process.

-

Precursor for Further Functionalization

The nitro group of this compound can be readily reduced to an amino group, providing a versatile handle for further chemical modifications. This allows for the covalent attachment of the crown ether to other molecules or solid supports, enabling the development of more complex systems such as sensors and functional materials.

Experimental Protocol for the Reduction of this compound:

-

Reagents and Solvents:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Hydrazine hydrate (50-60%)

-

1,4-Dioxane

-

-

Procedure:

-

In a round-bottom flask, combine 4'-nitrobenzo-15-crown-5 (1.1 g, 3.51 mmol) and 10% Pd/C (0.1 g) in 1,4-dioxane (20 mL).[3]

-

Heat the mixture to reflux.

-

Add hydrazine hydrate (10 mL, 50-60%) dropwise to the refluxing mixture.[3]

-

Continue refluxing for 3 hours.[3]

-

After cooling to room temperature, filter the reaction mixture through Celite to remove the catalyst.[3]

-

Concentrate the filtrate to dryness to obtain 4'-aminobenzo-15-crown-5 as a light brown viscous solid. The reported yield is 91%.[3]

-

Conclusion

This compound is a valuable derivative of benzo-15-crown-5 with modified electronic properties due to the presence of the nitro group. While this functionalization is expected to reduce its cation binding affinity compared to the parent compound, it opens up avenues for further chemical modifications, making it a key intermediate in the synthesis of more complex ionophores and sensors. The detailed protocols provided in this guide offer a practical foundation for researchers and scientists to utilize this compound in their respective fields of study. Further research is warranted to quantitatively determine the stability constants of its complexes with a broader range of cations to fully elucidate its potential in selective ion recognition.

References

- 1. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound, 99%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 3. An ion-selective crown ether covalently grafted onto chemically exfoliated MoS 2 as a biological fluid sensor - Nanoscale (RSC Publishing) DOI:10.1039/D1NR00404B [pubs.rsc.org]

- 4. This compound(60835-69-0) 1H NMR [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Aminobenzo-15-crown-5 hydrochloride | RUO [benchchem.com]

- 7. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

An In-depth Technical Guide to 4-Nitrobenzo-15-crown-5: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrobenzo-15-crown-5, a key derivative of the macrocyclic polyether benzo-15-crown-5. This document details its chemical structure, physicochemical properties, synthesis, and notable applications, with a focus on its utility in research and development.

Core Physicochemical and Spectroscopic Data

This compound is a crystalline solid, typically appearing as an off-white to yellow powder. Its core structure consists of a benzo-15-crown-5 moiety functionalized with a nitro group on the aromatic ring. This addition significantly influences its electronic properties and solubility.

Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₁₄H₁₉NO₇ | [1][2][3] |

| Molecular Weight | 313.30 g/mol | [3][4] |

| Melting Point | 93-97 °C | [1][3][4] |

| Appearance | Off-white to yellow powder/crystals | [1][2] |

| Purity | ≥98.5% (GC/HPLC) | [1][2][3] |

| CAS Number | 60835-69-0 | [1][2] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | A detailed ¹H NMR spectrum is available, showing characteristic shifts for the aromatic and ether protons. |

| ¹³C NMR | The ¹³C NMR spectrum confirms the presence of the distinct carbon environments within the molecule. |

| IR Spectroscopy | IR spectroscopic studies have been performed, providing information on the vibrational modes of the functional groups.[3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a key application are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of benzo-15-crown-5.[5]

Materials:

-

Benzo-15-crown-5

-

58% Nitric Acid

-

Acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve benzo-15-crown-5 in acetonitrile.

-

Heat the reaction mixture to boiling.[5]

-

Slowly add 58% nitric acid to the boiling solution.[5]

-

Continue refluxing the reaction mixture for a specified period to ensure complete nitration.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the crude product by filtration.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a pale yellow solid.[3]

Caption: Synthesis workflow for this compound.

Application in Ion-Selective Electrodes

Crown ethers are renowned for their ability to selectively bind cations, making them valuable components in ion-selective electrodes. The following is a generalized protocol for the fabrication of a potassium-selective membrane electrode using a benzo-15-crown-5 derivative.

Materials:

-

This compound (or other benzo-15-crown-5 derivative as the ionophore)

-

Poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., o-nitrophenyl octyl ether)

-

Tetrahydrofuran (THF)

-

Graphite electrode

-

Internal reference solution (e.g., KCl)

-

Ag/AgCl reference electrode

Procedure:

-

Membrane Preparation:

-

Dissolve PVC, the plasticizer, and this compound in THF to form a homogenous solution.

-

Pour the solution into a flat, shallow dish and allow the THF to evaporate slowly, resulting in a flexible membrane.

-

-

Electrode Assembly:

-

Cut a small disc from the prepared membrane and affix it to the end of a graphite electrode.

-

Fill the electrode body with an internal reference solution.

-

Insert an Ag/AgCl wire into the internal reference solution to serve as the internal reference electrode.

-

-

Conditioning and Calibration:

-

Condition the assembled electrode by soaking it in a solution of the target ion (e.g., KCl) for several hours.

-

Calibrate the electrode by measuring its potential in a series of standard solutions of known concentrations of the target ion.

-

Caption: Workflow for fabricating an ion-selective electrode.

Applications in Research and Drug Development

This compound and its derivatives are versatile tools with several applications in scientific research and potential relevance to drug development.

-

Ion Selectivity and Sensor Development: The primary application of this compound stems from its ability to selectively bind cations. This property is harnessed in the development of sensors for environmental monitoring, such as detecting heavy metals.

-

Drug Delivery Systems: Crown ethers have been explored for their potential use in drug delivery systems. They can enhance the solubility and bioavailability of certain drugs, potentially improving therapeutic outcomes. The functional groups on the benzo-crown ether can be modified to attach drug molecules or targeting moieties.

-

Synthetic Intermediate: this compound serves as a crucial intermediate in the synthesis of other functionalized crown ethers. The nitro group can be readily reduced to an amino group, which can then be further modified to introduce a wide range of functionalities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 99%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 3. 4′-Nitrobenzo-15-crown-5 [60835-69-0] | China Manufacturer [gmchemix.com]

- 4. researchgate.net [researchgate.net]

- 5. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Synthesis of 4'-Nitrobenzo-15-crown-5

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4'-Nitrobenzo-15-crown-5, a crucial intermediate in the development of specialized ionophores and sensory molecules. The synthesis is typically achieved through a two-step process: the initial formation of Benzo-15-crown-5 via a Williamson ether synthesis, followed by electrophilic nitration. This document outlines detailed experimental protocols, quantitative data, and logical workflows to assist researchers and professionals in the fields of chemistry and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of Benzo-15-crown-5 and its subsequent conversion to 4'-Nitrobenzo-15-crown-5.

Table 1: Synthesis of Benzo-15-crown-5 via Williamson Ether Synthesis

| Parameter | Value | Reference |

| Starting Material 1 | Catechol | [1] |

| Starting Material 2 | Tetraethyleneglycol dichloride | [1] |

| Solvent | n-Butanol | [1] |

| Base | Sodium Hydroxide | [1] |

| Reaction Time | 30 hours | [1] |

| Yield | 62% | [1] |

| Purity (Mass Fraction) | 95% | [1] |

Table 2: Synthesis of 4'-Nitrobenzo-15-crown-5 via Nitration

| Parameter | Value | Reference |

| Starting Material | Benzo-15-crown-5 | [1][2] |

| Nitrating Agent | 58% Nitric Acid or 70% Nitric Acid | [1][2] |

| Solvent System | Acetonitrile or Glacial Acetic Acid/Chloroform | [1][2] |

| Reaction Temperature | Boiling (Acetonitrile) or Room Temp (AcOH/CHCl₃) | [1][2] |

| Reaction Time | Not specified or 24 hours | [1][2] |

| Yield | Not specified | |

| Melting Point | 93-97 °C | [3] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Benzo-15-crown-5 and its subsequent nitration.

Protocol 1: Synthesis of Benzo-15-crown-5

This procedure is based on the Williamson ether synthesis.[1][4]

Materials:

-

Catechol (ortho-dihydroxybenzene)

-

Tetraethyleneglycol dichloride (1,10-dichloro-3,6,9-trioxadecane)

-

Sodium hydroxide

-

n-Butanol

-

Hexane (for recrystallization)

-

Hydrochloric acid (for neutralization)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve catechol and sodium hydroxide in n-butanol.

-

Heat the mixture to reflux under an inert atmosphere.

-

Slowly add tetraethyleneglycol dichloride to the reaction mixture over a period of time. The rate of addition can be optimized to improve the yield of the cyclic product.[1]

-

Continue refluxing for 30 hours.[1]

-

After cooling, neutralize the reaction mixture with hydrochloric acid.

-

Remove the n-butanol under reduced pressure using a rotary evaporator.

-

Extract the residue with a suitable organic solvent and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude Benzo-15-crown-5 by recrystallization from hexane.

Protocol 2: Synthesis of 4'-Nitrobenzo-15-crown-5

This protocol describes the nitration of Benzo-15-crown-5.[1][2]

Materials:

-

Benzo-15-crown-5

-

Glacial acetic acid

-

Chloroform

-

70% Nitric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

Erlenmeyer flask

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flask, combine 1.5 g (5.6 mmol) of Benzo-15-crown-5, 18 mL of glacial acetic acid, and 20 mL of chloroform.[2]

-

Cool the mixture in an ice bath with continuous stirring.

-

Add 5 mL of 70% nitric acid dropwise over a period of 30 minutes.[2]

-

Allow the reaction mixture to stir at room temperature for 24 hours.[2]

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with chloroform.

-

Combine the organic layers and dry over anhydrous sodium sulfate.[2]

-

Filter and evaporate the solvent under reduced pressure to obtain 4'-Nitrobenzo-15-crown-5.[2]

Visualized Synthesis Pathways and Workflows

The following diagrams illustrate the synthesis pathway and experimental workflow.

References

An In-depth Technical Guide to 4-Nitrobenzo-15-crown-5 for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, physicochemical properties, and applications of 4-Nitrobenzo-15-crown-5, a key macrocyclic polyether in supramolecular chemistry and sensor technology.

This technical guide provides a comprehensive analysis of this compound, a functionalized crown ether with significant potential in various scientific and biomedical fields. Its unique molecular architecture, characterized by a 15-crown-5 macrocycle fused to a nitro-substituted benzene ring, imparts selective cation-binding properties, making it a valuable tool for researchers, chemists, and professionals in drug development. This document outlines its core physical and chemical characteristics, detailed experimental protocols for its synthesis, and its primary applications.

Core Physicochemical Properties

This compound is a pale yellow solid at room temperature.[1] The presence of the electron-withdrawing nitro group on the aromatic ring significantly influences the electronic properties and cation-binding affinity of the crown ether.[2]

Physical and Chemical Data Summary

| Property | Value | References |

| Molecular Formula | C₁₄H₁₉NO₇ | [3][4] |

| Molecular Weight | 313.30 g/mol | [3][4] |

| Melting Point | 93 - 97 °C | [3] |

| Appearance | Off-white to yellow powder/crystals | [3][5] |

| CAS Number | 60835-69-0 | [3][4] |

| Purity | ≥ 98.5% (GC) | [5] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

| Technique | Data | References |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ (ppm): 7.89 (dd, 1H), 7.73 (d, 1H), 7.15 (d, 1H), 4.24-4.13 (m, 4H), 3.85-3.74 (m, 4H), 3.62 (br s, 8H) | [6] |

| ¹³C NMR (DMSO-d₆, 75 MHz) | δ (ppm): 149.92, 143.95, 139.35, 117.49, 105.53, 100.96, 70.30, 70.16, 70.09, 69.71, 69.27, 68.84, 67.77 | [6] |

| Infrared (IR) | Available through the NIST WebBook | [4] |

| Mass Spectrometry (MS) | Electron ionization data available | [7] |

Experimental Protocols

The synthesis of this compound is typically achieved through the nitration of its precursor, Benzo-15-crown-5.

Synthesis of 4'-Nitrobenzo-15-crown-5

This protocol details the electrophilic aromatic substitution reaction to introduce a nitro group onto the benzene ring of the crown ether.

Materials:

-

Benzo-15-crown-5

-

Glacial Acetic Acid

-

Chloroform

-

70% Nitric Acid

Procedure:

-

In a suitable flask, combine Benzo-15-crown-5 (1.5 g, 5.6 mmol), glacial acetic acid (18 mL), and chloroform (20 mL).[8]

-

Cool the resulting mixture in an ice bath to 0 °C.[8]

-

While stirring, add 70% nitric acid (5 mL) dropwise over a period of 30 minutes.[8]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.[8]

-

Following the reaction period, evaporate the solvent under reduced pressure to yield the crude 4'-Nitrobenzo-15-crown-5.[8]

-

The crude product can be further purified by recrystallization.

Synthesis of this compound.

Applications in Cation Binding and Sensing

The defining characteristic of this compound is its ability to selectively form complexes with various metal cations. The cavity of the 15-crown-5 ether is particularly well-suited for binding alkali metal ions such as Na⁺ and K⁺. This property is exploited in several applications, including:

-

Ion-Selective Electrodes: The selective binding of specific cations allows for the development of sensors for environmental monitoring and analytical chemistry.[3]

-

Phase Transfer Catalysis: By encapsulating cations, crown ethers can transport ionic reactants into organic phases, thereby accelerating reaction rates.

-

Drug Delivery Systems: The ability to complex with certain ions can be utilized to enhance the solubility and bioavailability of pharmaceutical compounds.[3]

The interaction between this compound and a cation is a classic example of host-guest chemistry. The oxygen atoms of the crown ether create a hydrophilic interior that can coordinate with a positively charged ion, while the exterior of the molecule remains lipophilic.

Cation Complexation by this compound.

The electron-withdrawing nitro group modulates the electron density of the oxygen atoms in the crown ether ring, which in turn affects the stability and selectivity of the formed complexes.[2] This allows for the fine-tuning of the binding properties for specific applications.

References

- 1. 4′-Nitrobenzo-15-crown-5 [60835-69-0] | China Manufacturer [gmchemix.com]

- 2. This compound | 60835-69-0 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4'-Nitrobenzo-15-crown-5 [webbook.nist.gov]

- 5. This compound, 99%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 6. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. 4'-Nitrobenzo-15-crown-5 [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 4-Nitrobenzo-15-crown-5 (CAS: 60835-69-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzo-15-crown-5 is a functionalized crown ether, a class of macrocyclic polyethers known for their ability to selectively bind cations.[1] The presence of a nitro group on the benzo moiety enhances its solubility and modifies its electronic properties, making it a versatile molecule in various scientific and industrial applications.[1] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its diverse applications, particularly in areas relevant to chemical research and development.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 60835-69-0 | [1][2][3] |

| Molecular Formula | C₁₄H₁₉NO₇ | [1][3][4] |

| Molecular Weight | 313.30 g/mol | [1][3][4] |

| Melting Point | 93 - 98 °C (203 - 208.4 °F) | [1][2][3] |

| Appearance | Off-white to yellow powder/solid | [1][2][5] |

| Purity | ≥ 99% (GC) | [1][5] |

| Solubility | Soluble in non-polar solvents. | [6][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆, 300 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 7.89 | dd | 1H | CH (aromatic) | [8] |

| 7.73 | d | 1H | CH (aromatic) | [8] |

| 7.15 | d | 1H | CH (aromatic) | [8] |

| 4.24 - 4.13 | m | 4H | OCH₂ | [8] |

| 3.85 - 3.74 | m | 4H | OCH₂ | [8] |

| 3.62 | br s | 8H | OCH₂ | [8] |

Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆, 75 MHz)

| Chemical Shift (ppm) | Reference(s) |

| 149.92 | [8] |

| 143.95 | [8] |

| 139.35 | [8] |

| 117.49 | [8] |

| 105.53 | [8] |

| 100.96 | [8] |

| 70.30 | [8] |

| 70.16 | [8] |

| 70.09 | [8] |

| 69.71 | [8] |

| 69.27 | [8] |

| 68.84 | [8] |

| 67.77 | [8] |

Table 4: Other Spectroscopic Data

| Spectroscopic Technique | Key Features | Reference(s) |

| Infrared (IR) Spectroscopy | Data available in the NIST WebBook. | [9] |

| Mass Spectrometry (Electron Ionization) | Data available in the NIST WebBook. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to an amino derivative are provided below. These protocols are foundational for researchers intending to utilize this compound as a building block for more complex structures.

Synthesis of this compound via Nitration of Benzo-15-crown-5

This protocol describes the electrophilic aromatic substitution to introduce a nitro group onto the benzo-15-crown-5 scaffold.

Experimental Workflow:

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. 4 -Nitrobenzo-15-crown-5 99 60835-69-0 [sigmaaldrich.com]

- 4. 4'-Nitrobenzo-15-crown-5 [webbook.nist.gov]

- 5. 4'-Nitrobenzo-15-crown 5-Ether | CymitQuimica [cymitquimica.com]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound, 99%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 8. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. 4'-Nitrobenzo-15-crown-5 [webbook.nist.gov]

An In-depth Technical Guide to the Cation Binding Mechanism of 4-Nitrobenzo-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cation binding mechanism of 4-Nitrobenzo-15-crown-5 (NB15C5), a derivative of the well-known crown ether benzo-15-crown-5. The introduction of an electron-withdrawing nitro group onto the benzene ring significantly influences the electronic properties and, consequently, the cation binding affinity and selectivity of the macrocycle. This document details the fundamental principles governing cation complexation, summarizes key thermodynamic and stability data, and provides detailed experimental protocols for the characterization of these host-guest interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of supramolecular chemistry, sensor development, and drug delivery, where selective cation binding is of paramount importance.

Introduction

Crown ethers, a class of macrocyclic polyethers, are renowned for their ability to selectively bind cations within their central cavity. This remarkable property stems from the electrostatic interactions between the positively charged cation and the lone pairs of electrons on the oxygen atoms lining the macrocycle's interior. This compound is a specialized crown ether that features a 15-membered ring fused to a nitro-substituted benzene ring.[1]

The defining characteristic of NB15C5 is the presence of the nitro (-NO₂) group. As a potent electron-withdrawing group, it reduces the electron density of the aromatic ring and, by extension, the Lewis basicity of the ether oxygen atoms. This electronic modification directly impacts the cation-binding capabilities of the crown ether, often leading to altered stability and selectivity of the formed complexes compared to its unsubstituted counterpart, benzo-15-crown-5. This unique feature makes this compound a subject of significant interest for applications requiring fine-tuned cation recognition, such as in the development of ion-selective electrodes, sensors for environmental monitoring, and as intermediates in chemical synthesis.[1][2]

Mechanism of Cation Binding

The formation of a complex between this compound and a cation is a dynamic process governed by several key principles of supramolecular chemistry. The primary driving force is the electrostatic, or ion-dipole, interaction between the positively charged cation and the electronegative oxygen atoms of the crown ether cavity. The arrangement of these oxygen atoms creates an electron-rich microenvironment that can effectively solvate a cation, often replacing its native hydration shell.

The stability and selectivity of this binding are influenced by a confluence of factors:

-

Size-Fit Relationship: A fundamental determinant of binding affinity is the relative size of the cation and the crown ether's cavity. The 15-crown-5 ether cavity is optimally sized for the sodium ion (Na⁺). However, it can also form stable complexes with other cations, sometimes adopting a "sandwich" structure where two crown ether molecules encapsulate a single larger cation.

-

Cation Charge Density: Cations with higher charge density (greater charge and smaller ionic radius) generally exhibit stronger electrostatic interactions with the crown ether.

-

Solvent Effects: The surrounding solvent plays a critical role in the complexation process. The solvent molecules compete with the crown ether for coordination to the cation. In solvents with high donicity, the cation is strongly solvated, which can weaken the interaction with the crown ether.

-

The Role of the Nitro Group: The electron-withdrawing nature of the nitro group in this compound decreases the electron-donating ability of the ether oxygen atoms. This generally leads to weaker complexation with cations compared to the non-substituted benzo-15-crown-5. However, this modification can also enhance selectivity for certain cations. For instance, one study found that 4'-aminobenzo-15-crown-5, which has an electron-donating group, transported K⁺ ions across a liquid membrane 14 times faster than 4'-nitrobenzo-15-crown-5, highlighting the significant impact of the substituent on binding and transport capabilities.[3]

Quantitative Binding Data

The stability of the complex formed between this compound and a cation is quantified by the stability constant (Kf), often expressed in its logarithmic form (log Kf). The thermodynamic parameters of complexation, namely the standard enthalpy change (ΔH°c) and the standard entropy change (ΔS°c), provide further insight into the nature of the binding process.

The following tables summarize the available quantitative data for the complexation of this compound with various cations in an acetonitrile-methanol binary solvent system, as determined by conductometric titration.

Table 1: Stability Constants (log Kf) for 1:1 Complexation of this compound with Various Cations in Acetonitrile-Methanol Mixtures at Different Temperatures. [2]

| Cation | Solvent Composition (mol% AN) | log Kf (288.15 K) | log Kf (298.15 K) | log Kf (308.15 K) | log Kf (318.15 K) |

| Ag⁺ | 100 | 3.85 | 3.65 | 3.48 | 3.32 |

| 75 | 3.92 | 3.75 | 3.59 | 3.45 | |

| 50 | 4.01 | 3.86 | 3.72 | 3.58 | |

| 25 | 4.15 | 4.02 | 3.89 | 3.77 | |

| 0 | 4.32 | 4.20 | 4.08 | 3.97 | |

| Tl⁺ | 100 | 3.68 | 3.51 | 3.36 | 3.21 |

| 75 | 3.75 | 3.60 | 3.46 | 3.32 | |

| 50 | 3.84 | 3.71 | 3.58 | 3.45 | |

| 25 | 3.98 | 3.86 | 3.74 | 3.63 | |

| 0 | 4.15 | 4.04 | 3.93 | 3.83 | |

| La³⁺ | 100 | 3.45 | 3.28 | 3.13 | 2.99 |

| 75 | 3.52 | 3.37 | 3.23 | 3.09 | |

| 50 | 3.61 | 3.48 | 3.35 | 3.22 | |

| 25 | 3.75 | 3.63 | 3.51 | 3.40 | |

| 0 | 3.92 | 3.81 | 3.70 | 3.59 | |

| Hg²⁺ (ML) | 100 | 3.28 | 3.11 | 2.96 | 2.82 |

| 75 | 3.35 | 3.20 | 3.06 | 2.92 | |

| 50 | 3.44 | 3.31 | 3.18 | 3.05 | |

| 25 | 3.58 | 3.46 | 3.34 | 3.23 | |

| 0 | 3.75 | 3.64 | 3.53 | 3.43 | |

| Hg²⁺ (ML₂) | 100 | 2.85 | 2.68 | 2.53 | 2.39 |

| 75 | 2.92 | 2.77 | 2.63 | 2.49 | |

| 50 | 3.01 | 2.88 | 2.75 | 2.62 | |

| 25 | 3.15 | 3.03 | 2.91 | 2.80 | |

| 0 | 3.32 | 3.21 | 3.10 | 2.99 |

Table 2: Thermodynamic Parameters for 1:1 Complexation of this compound with Various Cations in Acetonitrile-Methanol Mixtures at 298.15 K. [2]

| Cation | Solvent Composition (mol% AN) | ΔH°c (kJ/mol) | ΔS°c (J/mol·K) | ΔG°c, 298.15 (kJ/mol) |

| Ag⁺ | 100 | -34.8 | -47.3 | -20.8 |

| 75 | -31.5 | -34.2 | -21.4 | |

| 50 | -28.4 | -21.4 | -22.0 | |

| 25 | -25.2 | -10.9 | -22.9 | |

| 0 | -23.1 | -3.5 | -24.0 | |

| Tl⁺ | 100 | -30.8 | -36.2 | -20.0 |

| 75 | -28.4 | -26.3 | -20.5 | |

| 50 | -25.9 | -18.0 | -21.2 | |

| 25 | -23.1 | -9.6 | -22.0 | |

| 0 | -21.2 | -3.9 | -23.1 | |

| La³⁺ | 100 | -29.9 | -37.6 | -18.7 |

| 75 | -28.1 | -30.2 | -19.2 | |

| 50 | -25.8 | -20.0 | -19.9 | |

| 25 | -23.2 | -11.6 | -20.7 | |

| 0 | -21.8 | -6.2 | -21.7 | |

| Hg²⁺ (ML) | 100 | -30.2 | -41.9 | -17.7 |

| 75 | -28.4 | -34.2 | -18.2 | |

| 50 | -25.9 | -23.6 | -18.9 | |

| 25 | -23.2 | -14.6 | -19.7 | |

| 0 | -21.2 | -7.9 | -20.8 | |

| Hg²⁺ (ML₂) | 100 | -30.5 | -51.1 | -15.3 |

| 75 | -28.7 | -43.6 | -15.8 | |

| 50 | -26.1 | -34.6 | -16.4 | |

| 25 | -23.4 | -26.4 | -17.3 | |

| 0 | -21.4 | -19.4 | -18.3 |

Experimental Protocols

The characterization of cation binding by this compound relies on a variety of analytical techniques. Below are detailed methodologies for key experiments.

Conductometric Titration

This method is based on the change in molar conductivity of a solution as the free, more mobile cations form larger, less mobile complexes with the crown ether.

Objective: To determine the stability constant (Kf) and stoichiometry of the complex formed between this compound and a cation.

Materials:

-

This compound (NB15C5)

-

Metal salt (e.g., AgClO₄, TlNO₃, Hg(ClO₄)₂, La(ClO₄)₃)

-

High-purity solvent (e.g., acetonitrile, methanol, or a binary mixture thereof)

-

Conductometer with a thermostated conductivity cell

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the metal salt (e.g., 1 x 10⁻⁴ M) in the chosen solvent.

-

Prepare a stock solution of NB15C5 (e.g., 2 x 10⁻³ M) in the same solvent.

-

-

Titration Setup:

-

Place a known volume of the metal salt solution into the thermostated titration cell.

-

Allow the solution to reach thermal equilibrium at the desired temperature.

-

Measure the initial conductance of the solution.

-

-

Titration:

-

Add the NB15C5 solution to the titration cell in small, precise increments using a microburette.

-

After each addition, stir the solution to ensure homogeneity and allow it to equilibrate.

-

Measure the conductance of the solution after each addition.

-

-

Data Analysis:

-

The molar conductance (Λ) is calculated from the measured conductance.

-

A plot of molar conductance versus the molar ratio of [NB15C5]/[Cation] is generated.

-

The stability constant (Kf) is determined by fitting the titration curve to a suitable binding model using a non-linear least-squares analysis computer program.[2]

-

UV-Visible (UV-Vis) Spectrophotometric Titration

This technique is applicable when the formation of the crown ether-cation complex results in a change in the UV-Vis absorption spectrum of the crown ether or an attached chromophore.

Objective: To determine the stability constant of the complex.

Materials:

-

This compound

-

Cation salt

-

Spectrophotometric grade solvent

-

UV-Vis spectrophotometer with a thermostated cuvette holder

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of NB15C5 of a known concentration in the chosen solvent.

-

Prepare a stock solution of the cation salt of a known concentration in the same solvent.

-

-

Titration Setup:

-

Place a known volume and concentration of the NB15C5 solution into a cuvette.

-

Record the initial UV-Vis spectrum.

-

-

Titration:

-

Make successive additions of the cation salt solution to the cuvette using a micropipette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate.

-

Record the UV-Vis spectrum after each addition.

-

-

Data Analysis:

-

Monitor the changes in absorbance at a specific wavelength where the maximum spectral change occurs.

-

The stability constant is calculated by fitting the absorbance data to a binding isotherm using a non-linear least-squares analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Titration

NMR spectroscopy can be used to study cation binding by monitoring changes in the chemical shifts of the protons on the crown ether upon complexation.

Objective: To determine the binding affinity and stoichiometry of the complex.

Materials:

-

This compound

-

Cation salt

-

Appropriate deuterated solvent

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a series of NMR tubes containing a constant concentration of NB15C5 and varying concentrations of the cation salt in the deuterated solvent.

-

A sample containing only NB15C5 should be prepared as a reference.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra for each sample.

-

-

Data Analysis:

-

Observe the changes in the chemical shifts of the NB15C5 protons, particularly those of the aromatic and ether protons, as a function of the cation concentration.

-

The binding constant can be determined by fitting the chemical shift data to a suitable binding model.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding event, allowing for the determination of the binding affinity, stoichiometry, and all thermodynamic parameters in a single experiment.

Objective: To determine the stability constant (KA), enthalpy (ΔH°), entropy (ΔS°), and stoichiometry (n) of complexation.

Materials:

-

This compound

-

Cation salt

-

Degassed buffer or solvent

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a solution of NB15C5 in the degassed buffer/solvent.

-

Prepare a solution of the cation salt in the same buffer/solvent. The concentration of the cation salt should be 10-20 times higher than that of the crown ether.

-

-

ITC Setup:

-

Load the NB15C5 solution into the sample cell of the calorimeter.

-

Load the cation salt solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature.

-

-

Titration:

-

Perform a series of injections of the cation salt solution into the sample cell.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

A titration curve is generated by plotting the heat change per injection against the molar ratio of the cation to the crown ether.

-

The stability constant (KA), enthalpy of complexation (ΔH°), and stoichiometry (n) are determined by fitting the titration curve to a suitable binding model.

-

The Gibbs free energy (ΔG° = -RTlnKA) and the entropy of complexation (ΔS° = (ΔH° - ΔG°)/T) can then be calculated.

-

Visualizing Binding and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the conceptual framework of cation binding and a typical experimental workflow for its characterization.

Caption: Conceptual diagram of the cation binding mechanism.

Caption: General experimental workflow for studying cation binding.

Conclusion

This compound presents a fascinating case study in the molecular engineering of host-guest systems. The introduction of the nitro group provides a powerful tool for modulating the cation binding properties of the parent benzo-15-crown-5 macrocycle. The interplay of the size-fit relationship, cation charge density, solvent effects, and the electronic influence of the nitro substituent dictates the stability and selectivity of the resulting complexes. The experimental techniques detailed in this guide provide a robust framework for the quantitative characterization of these interactions. A thorough understanding of the cation binding mechanism of this compound is crucial for its rational application in the design of novel sensors, separation technologies, and advanced drug delivery systems. Further research into the binding of a wider range of cations in various solvent systems will undoubtedly continue to expand the utility of this versatile macrocycle.

References

The Nitro Group's Pivotal Role in the Functionality of 4-Nitrobenzo-15-crown-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the critical role the nitro group plays in modulating the cation-binding properties of the macrocyclic polyether 4-Nitrobenzo-15-crown-5. Through a comprehensive review of existing literature, this document details the electronic effects of the nitro substituent, presents comparative quantitative data on cation binding affinities, and provides detailed experimental protocols for the characterization of these interactions. This guide is intended to be a valuable resource for researchers in supramolecular chemistry, sensor development, and pharmacology who utilize crown ethers in their work.

Introduction: The Significance of Substituted Crown Ethers

Crown ethers, first synthesized by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity. This host-guest interaction is primarily governed by the electrostatic forces between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the crown ether. The selectivity of a crown ether for a particular cation is influenced by several factors, including the relative sizes of the cation and the crown ether's cavity, the cation's charge density, and the solvent system.

Benzo-15-crown-5 is a well-studied crown ether that exhibits a notable affinity for the sodium cation (Na⁺), owing to the complementary size of the cation and the macrocycle's cavity.[1] To fine-tune the binding affinity and selectivity of these molecules for specific applications, such as in ion-selective electrodes, phase transfer catalysis, and as components of drug delivery systems, chemical modifications to the basic crown ether structure are often employed. One of the most significant modifications is the introduction of substituent groups onto the benzene ring of benzo-crown ethers. This guide focuses on the impact of one such powerful substituent: the nitro group (-NO₂), as exemplified by this compound.

The Role of the Nitro Group: An Electronic Perspective

The defining feature of this compound is the presence of a nitro group at the 4-position of the benzo moiety. The nitro group is a potent electron-withdrawing group, a characteristic that profoundly alters the electronic landscape of the entire molecule. This electronic perturbation is the primary determinant of the modified functionality of this compound compared to its parent compound, benzo-15-crown-5.

The electron-withdrawing nature of the nitro group reduces the electron density of the aromatic ring. Through resonance and inductive effects, this decrease in electron density is propagated to the ether oxygen atoms that are part of the macrocyclic ring. The Lewis basicity, or electron-donating ability, of these oxygen atoms is consequently diminished. Since the binding of cations in the crown ether cavity is predicated on the ion-dipole interactions between the cation and these oxygen atoms, a reduction in their electron-donating power leads to a weaker complexation with cations.

References

solubility of 4-Nitrobenzo-15-crown-5 in organic solvents

An In-depth Technical Guide to the Solubility of 4-Nitrobenzo-15-crown-5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for the determination of these values, alongside a structured framework for data presentation and a visualization of the experimental workflow.

Introduction

4'-Nitrobenzo-15-crown-5 is a substituted aromatic crown ether. The presence of the benzo group generally decreases its solubility in polar solvents like water and alcohols compared to its non-aromatic counterparts. However, it is expected to be more soluble in moderately polar to nonpolar organic solvents. Aromatic crown ethers are typically more soluble in solvents such as dichloromethane and chloroform.[1] The nitro group, being electron-withdrawing, can influence the molecule's polarity and its interactions with solvent molecules, thereby affecting its solubility.

Solubility Data

Precise, quantitative solubility data for this compound across a wide range of organic solvents at various temperatures is not extensively documented in readily available scientific literature. To facilitate research and development, the following table provides a template for the systematic recording of experimentally determined solubility data. Researchers are encouraged to populate this table with their own findings using the detailed experimental protocol provided in the subsequent section.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Data not available | Data not available | Isothermal Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Isothermal Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Isothermal Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Isothermal Shake-Flask |

| Chloroform | 25 | Data not available | Data not available | Isothermal Shake-Flask |

| Dichloromethane | 25 | Data not available | Data not available | Isothermal Shake-Flask |

| Ethyl Acetate | 25 | Data not available | Data not available | Isothermal Shake-Flask |

| Toluene | 25 | Data not available | Data not available | Isothermal Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the using the widely accepted isothermal shake-flask method.[2][3] This method is considered a "gold standard" for obtaining thermodynamic (equilibrium) solubility data.[3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials or flasks

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator or oven)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a screw-capped vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean, pre-weighed container or a volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh the container with the filtered solution.

-

Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Dry the residue to a constant weight.

-

The final weight of the residue represents the mass of this compound that was dissolved in the known volume of the solvent.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

UV-Vis Spectrophotometric Method:

-

If using this method, a calibration curve must first be prepared. Create a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate the calibration curve.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, taking the dilution factor into account.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound and its subsequent application.

Caption: Workflow for determining and applying the solubility of this compound.

References

4-Nitrobenzo-15-crown-5 molecular weight and formula

This document provides a detailed overview of the chemical properties of 4-Nitrobenzo-15-crown-5, a specialized macrocyclic polyether. It is intended for researchers, scientists, and professionals in the fields of analytical chemistry, organic synthesis, and drug development.

Core Molecular Data

This compound is a derivative of benzo-15-crown-5, featuring a nitro group (NO₂) attached to the benzene ring. This modification influences its electronic properties and cation-binding capabilities.

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₇[1][2][3][4][5] |

| Molecular Weight | 313.30 g/mol [2] |

| Appearance | Off-white to yellow powder or crystals[1][2][3] |

| Melting Point | 93-97 °C[1][2] |

| CAS Number | 60835-69-0[1][2] |

Experimental Protocols: Cation Binding and Extraction

The primary application of this compound lies in its ability to selectively bind cations, a property leveraged in various experimental settings. A common application is in solvent extraction of metal ions.

Objective: To selectively extract alkali metal cations from an aqueous solution into an organic solvent using this compound as the extracting agent.

Materials:

-

This compound

-

Aqueous solution containing a mixture of alkali metal salts (e.g., LiCl, NaCl, KCl)

-

Organic solvent (e.g., Chloroform)

-

Separatory funnel

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for cation concentration analysis

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the organic solvent.

-

Prepare an aqueous stock solution containing known concentrations of the alkali metal salts.

-

-

Extraction Procedure:

-

In a separatory funnel, combine equal volumes of the organic and aqueous solutions.

-

Shake the funnel vigorously for a predetermined amount of time to ensure thorough mixing and to allow for the complexation of the cations by the crown ether.

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Carefully separate the aqueous and organic layers.

-

Analyze the concentration of the metal cations remaining in the aqueous phase using AAS or ICP-MS.

-

The concentration of the extracted cations in the organic phase can be determined by a mass balance calculation or by back-extraction into a fresh aqueous phase followed by analysis.

-

-

Data Interpretation:

-

The distribution ratio (D) for each cation can be calculated to determine the extraction efficiency and selectivity of this compound.

-

Visualizing Cation Complexation and Transport

The following diagram illustrates the general mechanism of cation transport across a membrane facilitated by this compound.

Caption: Cation transport mechanism via a crown ether carrier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4′-Nitrobenzo-15-crown-5 [60835-69-0] | China Manufacturer [gmchemix.com]

- 3. 4'-Nitrobenzo-15-crown 5-Ether | CymitQuimica [cymitquimica.com]

- 4. CAS # 60835-69-0, this compound, 2,3,5,6,8,9,11,12-Octahydro-15-nitro-1,4,7,10,13-benzopentaoxacyclopentadecin - chemBlink [chemblink.com]

- 5. This compound, 99%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]

The Dawn of Host-Guest Chemistry: A Technical History of Benzo-15-Crown-5

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and foundational complexing properties of Benzo-15-Crown-5.

This technical guide delves into the seminal discovery and historical development of benzo-15-crown-5, a key molecule in the genesis of supramolecular chemistry. We will explore the pioneering work of Charles J. Pedersen, detailing the experimental protocols for its initial synthesis and presenting its fundamental physicochemical and cation-binding properties in a structured format.

A Serendipitous Discovery and the Birth of Crown Ethers

The field of crown ether chemistry was born from an unexpected observation by Charles J. Pedersen at DuPont in 1967.[1][2][3] While attempting to synthesize a complexing agent for divalent cations, Pedersen isolated a crystalline by-product that exhibited the remarkable and unprecedented ability to strongly complex alkali metal cations.[1] This serendipitous discovery of dibenzo-18-crown-6, the first "crown ether," opened the door to a new class of synthetic macrocyclic polyethers.[1][3] These molecules, named for their crown-like structure when complexed with a cation, initiated the field of "host-guest" chemistry.

Following this initial breakthrough, Pedersen and his team embarked on a systematic investigation into the synthesis and properties of a wide array of macrocyclic polyethers, including benzo-15-crown-5.[1] His seminal 1967 paper in the Journal of the American Chemical Society detailed the synthesis of numerous crown ethers and laid the groundwork for understanding their selective binding capabilities.[1][4] For this pioneering work, Pedersen was a co-recipient of the 1987 Nobel Prize in Chemistry.[2]

Synthesis of Benzo-15-Crown-5: The Original Protocol

The initial synthesis of benzo-15-crown-5 was achieved via a Williamson ether synthesis, a robust method for forming ethers from an organohalide and a deprotonated alcohol. The general reaction involves the condensation of catechol with 1,10-dichloro-3,6,9-trioxadecane in the presence of a base.

Experimental Protocol: Synthesis of Benzo-15-Crown-5

The following protocol is based on the general methods described in early publications on crown ether synthesis.[5]

Reactants:

-

Catechol (ortho-dihydroxybenzene)

-

1,10-dichloro-3,6,9-trioxadecane (tetraethyleneglycol dichloride)

-

Sodium hydroxide (NaOH)

-

n-Butanol (solvent)

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, condenser, and dropping funnel, a solution of catechol in n-butanol is prepared.

-

An aqueous solution of sodium hydroxide is added to the catechol solution to form the disodium salt of catechol in situ.

-

The mixture is heated, and 1,10-dichloro-3,6,9-trioxadecane is added dropwise over a period of time.

-

The reaction mixture is refluxed for an extended period (e.g., 30 hours) under an inert atmosphere.[5]

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is treated with water and extracted with an organic solvent such as chloroform.

-

The organic extracts are washed, dried, and the solvent is evaporated.

-

The crude product is then purified by recrystallization, typically from n-heptane, to yield crystalline benzo-15-crown-5.

Physicochemical Properties

The initial characterization of benzo-15-crown-5 provided key data for its identification and established a baseline for its physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₅ | |

| Molecular Weight | 268.31 g/mol | |

| Melting Point | 78-80 °C | |

| Appearance | White crystalline solid | |

| Yield (original synthesis) | 62% | [5] |

Cation Complexation: The "Crown" Effect

The defining feature of crown ethers is their ability to selectively bind cations within their central cavity. This binding is a result of ion-dipole interactions between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the polyether ring. The selectivity of a crown ether for a particular cation is largely determined by the relative sizes of the cation and the crown's cavity. Benzo-15-crown-5, with its 15-membered ring and 5 oxygen atoms, has a cavity size that is particularly well-suited for complexing the sodium ion (Na⁺).[6]

Quantitative Analysis of Cation Binding

The strength of the interaction between a crown ether and a cation is quantified by the stability constant (log K). Early studies meticulously measured these constants for benzo-15-crown-5 with various alkali metal cations in different solvent systems.

Table 1: Stability Constants (log K) for 1:1 Complexes of Benzo-15-Crown-5 with Alkali Metal Cations

| Cation | Solvent | Log K | Reference |

| Li⁺ | Propylene Carbonate | < 2 | [7] |

| Na⁺ | Acetonitrile | 3.97 | [8] |

| Na⁺ | Methanol | 3.1 - 3.4 | [6] |

| Na⁺ | Propylene Carbonate | 3.48 | [7] |

| K⁺ | Acetonitrile | 3.55 | [7] |

| K⁺ | Methanol | 2.9 - 3.2 | [6] |

| K⁺ | Propylene Carbonate | 3.40 | [7] |

| Rb⁺ | Acetonitrile | 3.18 | [7] |

| Rb⁺ | Propylene Carbonate | 2.95 | [7] |

| Cs⁺ | Acetonitrile | 2.80 | [7] |

| Cs⁺ | Propylene Carbonate | 2.45 | [7] |

Table 2: Thermodynamic Parameters for the Complexation of Benzo-15-Crown-5 with Na⁺ and K⁺ in Acetonitrile at 298 K

| Cation | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| Na⁺ | -34.7 | -41.8 | [7] |

| K⁺ | -29.3 | -31.4 | [7] |

Historical Significance and Future Perspectives

The discovery and characterization of benzo-15-crown-5 and its analogues were pivotal moments in chemical history. They not only introduced a new class of synthetic receptors but also provided a tangible framework for understanding the principles of molecular recognition. This foundational knowledge has had a profound impact on various scientific disciplines. In drug development, the principles of host-guest chemistry are fundamental to understanding enzyme-substrate interactions and in the design of targeted therapeutics. The ability of crown ethers to solubilize inorganic salts in organic solvents also established them as important phase-transfer catalysts, a tool widely used in organic synthesis.

The legacy of benzo-15-crown-5 continues to influence contemporary research. The development of more complex and selective synthetic ionophores, sensors for biomedical diagnostics, and novel drug delivery systems all trace their conceptual lineage back to the pioneering work on these simple, yet elegant, macrocyclic molecules.

References

- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 2. Charles J. Pedersen's legacy to chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

- 5. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Nitrobenzo-15-crown-5 in Ion-Selective Electrodes

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzo-15-crown-5 is a derivative of the well-known macrocyclic polyether benzo-15-crown-5. The introduction of an electron-withdrawing nitro group onto the benzene ring modifies the electronic properties of the crown ether cavity, influencing its ionophore characteristics. This modification can alter the selectivity and stability of complexation with various cations, making this compound a subject of interest in the development of ion-selective electrodes (ISEs). These sensors are valuable tools in a wide range of applications, including environmental monitoring, clinical diagnostics, and pharmaceutical analysis, due to their simplicity, low cost, and ability to provide real-time measurements of ion concentrations.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of ion-selective electrodes.

Principle of Operation

An ion-selective electrode based on this compound operates on the principle of potentiometry. The core component of the ISE is a polymeric membrane, typically made of polyvinyl chloride (PVC), which is plasticized to ensure ion mobility. Incorporated within this membrane is the ionophore, this compound. This ionophore selectively binds to a target ion at the interface between the membrane and the sample solution. This complexation event leads to a charge separation across the interface, generating a potential difference. According to the Nernst equation, this potential is proportional to the logarithm of the activity of the target ion in the solution. By measuring this potential relative to a stable reference electrode, the concentration of the ion of interest can be determined.

Quantitative Data Summary

The performance of an ion-selective electrode is characterized by several key parameters, including its linear range, detection limit, and selectivity over other ions. The following table summarizes available quantitative data for ionophores based on benzo-15-crown-5 and its derivatives. It is important to note that the performance characteristics are highly dependent on the specific membrane composition and experimental conditions.

| Ionophore | Target Ion | Linear Range (M) | Limit of Detection (M) | Selectivity Coefficient (log Kpotprimary ion, interfering ion) | Reference |

| This compound | Ag+ | 10-11 - 10-8 | 8.8 x 10-12 | logKoptAg+,Cu2+ = -4.3, logKoptAg+,Ni2+ = -5.6, logKoptAg+,Cd2+ = -5.0 | [1] |

| Benzo-15-crown-5 | K+ | 10-4 - 10-2 | - | No interference from Li+, Na+, NH4+, Mg2+, Ca2+, etc. at 10-3 M K+ | [2] |

| 4'-Nitrobenzo-15-crown-5 | Na+ | - | - | Log K (Na+) in Methanol: ~2.9 | [3] |

| 4'-Nitrobenzo-15-crown-5 | K+ | - | - | Log K (K+) in Methanol: ~2.7 | [3] |

Note: The data for Ag+ was obtained using a membrane optode, which operates on a similar principle of selective complexation but measures changes in optical properties rather than potential.[1] The stability constants (Log K) for Na+ and K+ in methanol indicate the strength of the complex formation.[3]

Experimental Protocols

The following protocols provide a generalized methodology for the fabrication and characterization of a PVC-based ion-selective electrode using this compound as the ionophore.

Protocol 1: Preparation of the Ion-Selective Membrane

This protocol describes the preparation of the PVC membrane containing this compound. The composition is adapted from literature on similar crown ether-based ISEs and optodes.[1][2]

Materials:

-

This compound (Ionophore)

-

High molecular weight Polyvinyl chloride (PVC)

-

o-Nitrophenyl octyl ether (o-NPOE) or other suitable plasticizer

-

Tetrahydrofuran (THF), high purity

-

Lipophilic salt (optional, e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

Procedure:

-

Prepare the Membrane Cocktail:

-

Accurately weigh the membrane components. A typical composition (w/w%) is:

-

Ionophore: 1-2%

-

PVC: ~33%

-

Plasticizer: ~65%

-

Lipophilic salt (optional): 20-50 mol% relative to the ionophore

-

-

In a clean, dry glass vial, dissolve all components in a minimal amount of THF (e.g., 2-3 mL).

-

Stir the mixture at room temperature until all components are fully dissolved, resulting in a clear, homogenous solution.

-

-

Cast the Membrane:

-

Pour the membrane cocktail into a flat-bottomed glass petri dish (approximately 3 cm in diameter).

-

Cover the petri dish with a filter paper to allow for slow evaporation of the THF in a dust-free environment.

-

Allow the solvent to evaporate completely at room temperature for at least 24 hours. This will result in a flexible, transparent membrane.

-

Protocol 2: Assembly and Conditioning of the Ion-Selective Electrode

Materials:

-

Fabricated ion-selective membrane

-

ISE body (e.g., from Philips)

-

Internal reference electrode (e.g., Ag/AgCl wire)

-

Internal filling solution (e.g., 0.01 M solution of the target ion chloride)

-

Conditioning solution (e.g., 10-3 M solution of the target ion)

Procedure:

-

Electrode Assembly:

-

Cut a small disc (5-7 mm in diameter) from the prepared membrane.

-

Securely mount the membrane disc at the tip of the ISE body.

-

Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

-